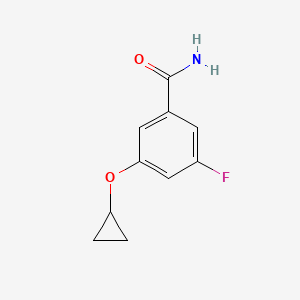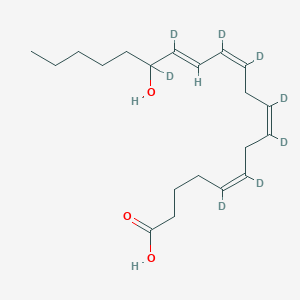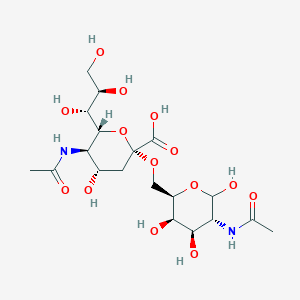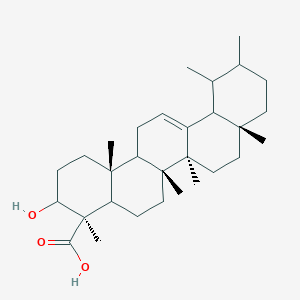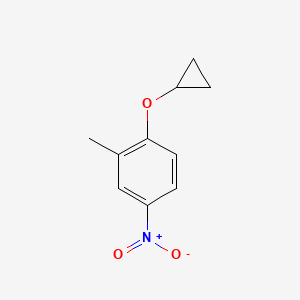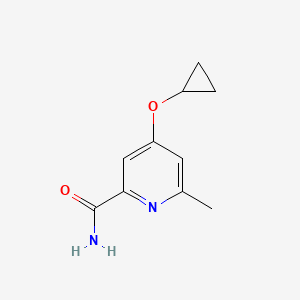
4-Cyclopropoxy-6-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-methylpicolinamide is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group at the 4-position and a methyl group at the 6-position of the picolinamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-methylpicolinamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 4-cyclopropoxy-6-methylpyridine with an appropriate amine under amide-forming conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential antitumor activity, making it a candidate for further investigation in cancer therapy.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-6-methoxy-N-methylpicolinamide: Similar in structure but with a methoxy group instead of a methyl group.
N-Methyl-4-phenoxypicolinamide: Contains a phenoxy group at the 4-position instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-6-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-8(14-7-2-3-7)5-9(12-6)10(11)13/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
CQDGZORMPHRGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14805797.png)
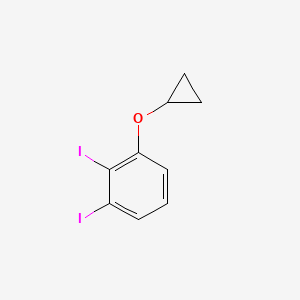
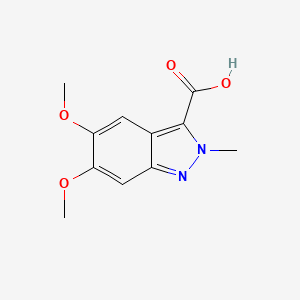
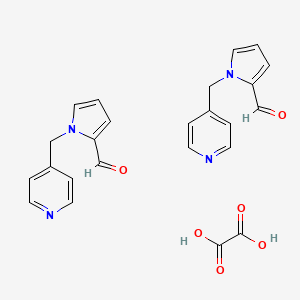
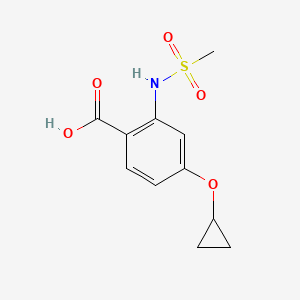
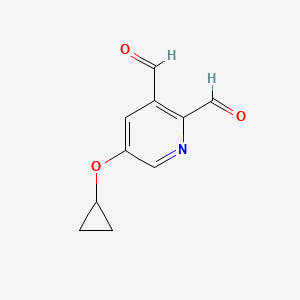
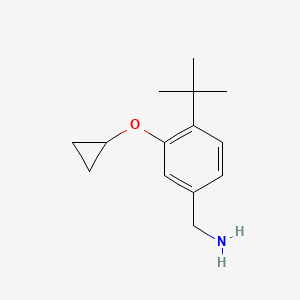
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
